molecular formula C28H35ClN4O B1676756 Mosapramine CAS No. 89419-40-9

Mosapramine

Cat. No. B1676756
CAS RN: 89419-40-9
M. Wt: 479.1 g/mol
InChI Key: PXUIZULXJVRBPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Mosapramine, also known as Clospipramine and Y-516, is a dopamine D2-receptor antagonist used for the treatment of schizophrenia. The affinities of mosapramine for D4 receptors is 8 times higher than that of clozapine, and the affinity for D3 receptors is 40 times higher than that of raclopride.

Scientific Research Applications

1. Antipsychotic Effects and Brain Function

Mosapramine has been studied for its antipsychotic effects, particularly in its ability to influence brain function. Fujimura, Hashimoto, and Yamagami (2000) explored mosapramine's impact on Fos protein expression in rat brains, noting its potential to enhance expression in the medial prefrontal cortex. This suggests a beneficial effect on negative symptoms in schizophrenia and indicates a lower tendency to induce neurological side effects (Fujimura, Hashimoto, & Yamagami, 2000).

2. Insulin Sensitivity and Diabetes Control

Ueno et al. (2002) conducted research on mosapride's role in glycemic control in Type II diabetes patients. Their findings suggest that mosapride, as a 5HT-4 receptor agonist, could improve insulin action and glycemic control in these patients, highlighting its potential therapeutic use beyond its primary indication (Ueno et al., 2002).

3. Gastrointestinal Disorders

Studies by Asakawa et al. (2006) and Liu et al. (2005) have demonstrated mosapride's effectiveness in improving gastrointestinal symptoms in different contexts. Asakawa et al. found it useful in treating appetite loss in diabetes patients, while Liu et al. observed its efficacy in alleviating constipation in parkinsonian patients, indicating its broad applicability in managing gastrointestinal disorders (Asakawa et al., 2006); (Liu et al., 2005).

4. Drug Delivery Technology

ElMeshad and El Hagrasy (2011) explored mosapride's incorporation into orodispersible film formulations. This innovation is particularly useful for patients with gastrointestinal disorders, offering a convenient administration method and highlighting the versatility of mosapride in different pharmaceutical forms (ElMeshad & El Hagrasy, 2011).

5. Functional Dyspepsia Treatment

Research on mosapride's application in treating functional dyspepsia has shown its effectiveness in managing symptoms like postprandial fullness and early satiety. This is evident in studies by Chen Sheng-lian (2008) and Curran and Robinson (2008), underscoring mosapride's role in improving the quality of life for patients with functional dyspepsia (Chen Sheng-lian, 2008); (Curran & Robinson, 2008).

properties

IUPAC Name

1'-[3-(2-chloro-5,6-dihydrobenzo[b][1]benzazepin-11-yl)propyl]spiro[1,5,6,7,8,8a-hexahydroimidazo[1,2-a]pyridine-3,4'-piperidine]-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H35ClN4O/c29-23-12-11-22-10-9-21-6-1-2-7-24(21)32(25(22)20-23)16-5-15-31-18-13-28(14-19-31)27(34)30-26-8-3-4-17-33(26)28/h1-2,6-7,11-12,20,26H,3-5,8-10,13-19H2,(H,30,34)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXUIZULXJVRBPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2C(C1)NC(=O)C23CCN(CC3)CCCN4C5=CC=CC=C5CCC6=C4C=C(C=C6)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H35ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0048846
Record name Mosapramine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0048846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

479.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Mosapramine

CAS RN

89419-40-9
Record name Mosapramine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=89419-40-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Mosapramine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089419409
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Mosapramine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13676
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Mosapramine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0048846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name MOSAPRAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/04UZQ7O9SJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Mosapramine
Reactant of Route 2
Mosapramine
Reactant of Route 3
Mosapramine
Reactant of Route 4
Reactant of Route 4
Mosapramine
Reactant of Route 5
Mosapramine
Reactant of Route 6
Mosapramine

Citations

For This Compound
291
Citations
M Fujimura, K Hashimoto, K Yamagami - Life Sciences, 2000 - Elsevier
… mosapramine is effective in treating the positive and negative symptoms of schizophrenia (19–22). However, the effect of mosapramine … the effects of mosapramine on the expression of …
Number of citations: 28 www.sciencedirect.com
N Takahashi, T Terao, T Oga, M Okada - Neuropsychobiology, 1999 - karger.com
… of treatment each with risperidone and mosapramine. Although both additions resulted in … and mosapramine addition. These results suggest that risperidone and mosapramine bring …
Number of citations: 17 karger.com
T Kishi, S Matsunaga, Y Matsuda… - … Disease and Treatment, 2014 - Taylor & Francis
Background We conducted a meta-analysis of the iminodibenzyl antipsychotics carpipramine, clocapramine, and mosapramine, which are classified as second-generation …
Number of citations: 16 www.tandfonline.com
T Futamura, Y Ohashi, K Yano, Y Takahashi… - Nihon Yakurigaku …, 1996 - europepmc.org
… Mosapramine showed the highest affinities for these receptor subtypes among the … ) in mosapramine was higher than that of haloperidol, indicating that the effects of mosapramine on …
Number of citations: 6 europepmc.org
C TASHIRO, S SETOGUCHI, T FUKUDA… - Chemical and …, 1993 - jstage.jst.go.jp
Mosapramine (1) is a new neuroleptic drug with an asymmetric carbon atom (8a) in its imidazopyridine ring. The enantiomers of this agent were synthesized to compare their biological …
Number of citations: 5 www.jstage.jst.go.jp
J Ishigooka, M Murasaki, S Miura, M Shibata… - Current therapeutic …, 1994 - Elsevier
… mosapramine was useful in treating both positive and negative symptoms of schizophrenic patients and that mosapramine … The pharmacokinetics of mosapramine in healthy subjects …
Number of citations: 2 www.sciencedirect.com
K Inada, M Murasaki, J Ishigooka - NeuroPsychopharmacotherapy, 2021 - Springer
… As for the metabolic pathway, when mosapramine hydrochloride 25 mg is orally … is highly similar to that of mosapramine. Excretion: When mosapramine hydrochloride 25 mg was orally …
Number of citations: 0 link.springer.com
C Tashiro, S Yuasa, K Demizu - Yakugaku Zasshi: Journal of the …, 1992 - europepmc.org
… alcoholic metabolites of (+-)-3-chloro-5-[3-(2-oxo-1,2,3,5,6,7,8,8a-octahydroimidazo[1,2-a] pyridine-3-spiro-4'-peperidino)propyl]-10,11-dihydro-5'-dibenz[b,f ] azepine(mosapramine), a …
Number of citations: 2 europepmc.org
Y Uchihashi, T Morimoto, S Tadokoro - Nihon Yakurigaku zasshi …, 1992 - europepmc.org
[Effects of mosapramine (Y-516), a new dopamine D2 antagonist, on reverse tolerance after repeated administration of methamphetamine by means of the ambulation-increasing effect …
Number of citations: 2 europepmc.org
SV Onrust, K McClellan - CNS drugs, 2001 - Springer
… Perospirone had efficacy similar to that of mosapramine 50 to 300 mg/day in a comparative … Typical antipsychotic agents such as haloperidol, chlorpromazine and mosapramine have …
Number of citations: 83 link.springer.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.